molecular formula C7H10N2OS B2970019 N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine CAS No. 40236-03-1

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

Cat. No.: B2970019
CAS No.: 40236-03-1
M. Wt: 170.23 g/mol
InChI Key: DIPWSCBGTZZHJI-UHFFFAOYSA-N
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Description

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Its structure incorporates a 1,3-thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, which is recognized as a privileged scaffold in drug discovery . The thiazole ring is a common feature in more than 18 FDA-approved drugs and numerous experimental compounds, underpinning its versatility and fundamental role in bioactivity . Molecules containing the thiazole nucleus have been extensively investigated and demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The presence of the hydroxylamine functional group further adds to the molecular complexity and potential for unique reactivity or mechanism of action, making this compound a valuable intermediate or precursor for the synthesis of novel chemical libraries. Researchers can leverage this compound to explore structure-activity relationships (SAR), develop new therapeutic candidates, or study biochemical pathways. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

40236-03-1

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C7H10N2OS/c1-4-7(5(2)9-10)11-6(3)8-4/h10H,1-3H3

InChI Key

DIPWSCBGTZZHJI-UHFFFAOYSA-N

SMILES

CC1=C(SC(=N1)C)C(=NO)C

Canonical SMILES

CC1=C(SC(=N1)C)C(=NO)C

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the reaction of 1,3-thiazole derivatives with hydroxylamine. One common synthetic route includes the reaction of 1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at room temperature, resulting in the formation of this compound .

Chemical Reactions Analysis

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring in the compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted thiazole derivatives.

Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and catalysts such as acids or bases .

Scientific Research Applications

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets and pathways due to the presence of the thiazole ring, which can engage in multiple types of chemical interactions. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing biological processes .

Comparison with Similar Compounds

Key Structural Features

The compound’s core structure includes:

  • 1,3-Thiazole ring : Substituted with dimethyl groups at positions 2 and 4.
  • Ethylidene bridge : Connects the thiazole to the hydroxylamine group (-NH-O-).
  • Hydroxylamine : A reactive functional group capable of hydrogen bonding and metal coordination.

Comparison Table

Compound Name Molecular Formula MW (g/mol) Heterocycle Substituents Functional Group Biological Activity (Noted) Reference
N-[1-(Dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine C₆H₉N₃OS 171.22 1,3-Thiazole 2,4-Dimethyl Hydroxylamine Not reported
(2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide C₁₃H₁₄N₆S₂ 330.43 1,3-Thiazole 4-Methyl, 2-anilino Hydrazine-carbothioamide Antiviral, anticancer, antibacterial
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide C₁₅H₁₂BrN₃O₅ 394.18 Benzene (phenolic) 5-Bromo, 2-hydroxy Benzohydrazide Not specified
N-[1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine C₇H₁₁N₃O 153.18 Pyrazole 1-Ethyl, 5-methyl Hydroxylamine Not reported
N-[(Quinoxalin-2-yl)methylidene]hydroxylamine C₉H₇N₃O 173.18 Quinoxaline None Hydroxylamine Not reported

Functional Group Analysis

  • Hydroxylamine vs. Carbothioamide () : The hydroxylamine group in the target compound is more nucleophilic than the carbothioamide in the analog from . This difference may influence reactivity in synthetic pathways or biological interactions (e.g., metal chelation vs. hydrogen bonding) .
  • Benzohydrazide vs.

Heterocyclic Core Variations

  • Thiazole vs. Pyrazole () : The dimethyl-thiazole core in the target compound provides distinct electronic properties compared to pyrazole derivatives. Thiazoles are sulfur-containing, influencing lipophilicity and metabolic stability .

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethyl groups on the thiazole (target) are electron-donating, contrasting with bromo/chloro substituents in ’s phenolic analogs, which are electron-withdrawing. This affects electronic density and reactivity .

Biological Activity

N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound is derived from the interaction of 1,3-thiazole derivatives with hydroxylamine, leading to various potential applications due to its unique chemical structure.

PropertyValue
CAS Number 40236-03-1
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Solubility Not available

The compound features a thiazole ring, which is known for its biological activity, particularly against microbial pathogens. The presence of hydroxylamine contributes to its reactivity and potential therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effects against various strains of bacteria and fungi. For instance:

  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
  • Antifungal Activity : It also shows antifungal properties, surpassing traditional antifungal agents like fluconazole in certain assays .

The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of protein synthesis and disruption of nucleic acid production in bacteria. This leads to bactericidal action, particularly effective against biofilms formed by resistant strains .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various Schiff base derivatives, including this compound. The results indicated strong antibacterial properties with significant biofilm inhibition against MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Antifungal Evaluation :
    • Another research effort focused on the antifungal efficacy of this compound against several fungal strains. It was found to be effective at lower concentrations compared to standard antifungal treatments .

Comparative Analysis with Similar Compounds

When compared to other thiazole derivatives, this compound shows distinct advantages in both antibacterial and antifungal activities. Below is a comparison table highlighting some similar compounds:

Compound NameAntibacterial Activity (MIC μg/mL)Antifungal Activity (MIC μg/mL)
This compound15.625 - 12562.5
N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine31.25 - 250125
N-(4,5-dimethyl-1,3-thiazol-2-yl)benzamide62.5 - 125250

Q & A

Basic: What are the recommended synthetic routes for N-[1-(dimethyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine, and how are reaction conditions optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with functionalized thiazole precursors. For example:

  • Step 1: React dimethyl-1,3-thiazole derivatives with ethylidene-containing reagents under reflux in glacial acetic acid or DMF.
  • Step 2: Introduce hydroxylamine via nucleophilic substitution or condensation, monitored by TLC (e.g., silica gel plates, UV visualization).
  • Optimization: Adjust solvent polarity (e.g., ethanol vs. acetic acid), catalyst loading (e.g., ZnCl₂), and reaction time (2–6 hours) to maximize yield. Cross-validate purity via melting point analysis and elemental composition (C, H, N) .

Basic: Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

  • FT-IR: Confirm functional groups (e.g., C=N stretch at ~1650 cm⁻¹, hydroxylamine N-O at ~950 cm⁻¹).
  • NMR Spectroscopy: Use ¹H/¹³C NMR to assign thiazole ring protons (δ 6.5–8.5 ppm) and ethylidene methyl groups (δ 1.5–2.5 ppm).
  • Elemental Analysis: Compare experimental C/H/N ratios (<±0.3% deviation) to theoretical values.
  • X-ray Crystallography (if applicable): Resolve stereochemical ambiguities in crystalline derivatives .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319).
  • Ventilation: Use fume hoods to prevent inhalation of vapors (H335).
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
  • Storage: Keep in airtight containers away from oxidizers and heat sources .

Advanced: How can computational modeling predict reactivity or resolve contradictions in experimental data?

Methodological Answer:

  • Quantum Chemical Calculations (e.g., DFT/B3LYP): Optimize geometry, calculate bond angles (e.g., C1-C2-C3 = 121.4°), and predict electron density for reactive sites.
  • Reaction Pathway Screening: Use software like Gaussian or ORCA to simulate intermediates (e.g., hydroxylamine-thiazole adducts) and compare energy barriers with experimental yields.
  • Contradiction Resolution: If experimental NMR conflicts with computational predictions, re-optimize solvent parameters (PCM models) or verify tautomeric forms .

Advanced: How should researchers address discrepancies between observed and theoretical spectral data?

Methodological Answer:

  • Step 1: Re-examine sample purity via HPLC (≥95% purity threshold).
  • Step 2: Validate computational parameters (e.g., solvent dielectric constant, basis set selection).
  • Step 3: Explore alternative tautomers or conformers using variable-temperature NMR.
  • Case Study: If a C=N peak is absent in IR but present in DFT, check for hydrogen bonding or dynamic effects in solution .

Advanced: What strategies optimize the compound’s stability in biological assays?

Methodological Answer:

  • Buffering: Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis of the ethylidene group.
  • Light Sensitivity: Store solutions in amber vials to prevent photodegradation.
  • Metabolic Stability Screening: Perform LC-MS/MS to identify degradation products in liver microsome assays.
  • Structural Analogues: Replace the hydroxylamine group with bioisosteres (e.g., methoxyimine) to enhance half-life .

Advanced: How can reaction engineering principles improve scalability?

Methodological Answer:

  • Flow Chemistry: Use microreactors to control exothermic reactions (e.g., hydroxylamine addition).
  • Catalyst Recycling: Immobilize metal catalysts (e.g., Pd/C) on mesoporous silica for reuse.
  • Process Analytical Technology (PAT): Implement inline FT-IR or Raman spectroscopy for real-time monitoring .

Advanced: What methodologies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to thiazole-sensitive enzymes (e.g., cytochrome P450).
  • Surface Plasmon Resonance (SPR): Measure binding affinity (KD) in real time.
  • In Vitro Assays: Test inhibition of bacterial growth (MIC) or enzyme activity (IC₅₀) with dose-response curves .

Advanced: How do structural modifications impact physicochemical properties?

Methodological Answer:

  • LogP Optimization: Introduce electron-withdrawing groups (e.g., -NO₂) to reduce hydrophobicity.
  • Solubility Screening: Test derivatives in DMSO/water mixtures (e.g., 10% DMSO).
  • Thermal Analysis: Use DSC to correlate melting points (e.g., 150–200°C) with crystallinity .

Advanced: What cross-disciplinary approaches enhance research outcomes?

Methodological Answer:

  • Cheminformatics: Build QSAR models using descriptors like polar surface area and H-bond donors.
  • High-Throughput Screening (HTS): Test 96-well plates against diverse enzyme libraries.
  • Collaborative Workflows: Integrate synthetic chemistry with computational biology and toxicology (e.g., Ames test data) .

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